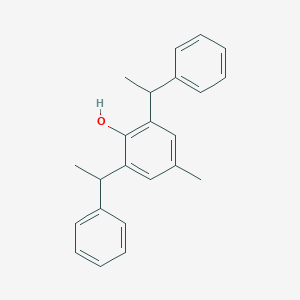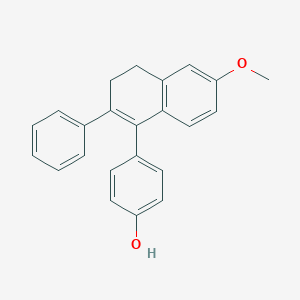
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol
概要
説明
P-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol, commonly known as 6-MPNP, is a chemical compound that belongs to the family of naphthylphenols. It is widely used in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 6-MPNP is not fully understood. However, studies have suggested that it acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in the body. This binding results in the activation of various signaling pathways that lead to the observed therapeutic effects.
生化学的および生理学的効果
6-MPNP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 6-MPNP has been shown to have a positive effect on bone health and can prevent bone loss.
実験室実験の利点と制限
One of the primary advantages of using 6-MPNP in lab experiments is its potential therapeutic applications. Additionally, 6-MPNP is relatively easy to synthesize and has a high yield. However, one of the limitations of using 6-MPNP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the study of 6-MPNP. One area of research could focus on further elucidating its mechanism of action. Additionally, studies could investigate the potential use of 6-MPNP in the treatment of other diseases such as osteoporosis and cardiovascular disease. Finally, studies could investigate the potential use of 6-MPNP in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 6-MPNP is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method is relatively easy, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. While its mechanism of action is not fully understood, studies have suggested that it acts as a selective estrogen receptor modulator. 6-MPNP has several advantages for use in lab experiments, including its potential therapeutic applications and high yield. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
科学的研究の応用
6-MPNP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also suggested that 6-MPNP could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
1729-38-0 |
|---|---|
製品名 |
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol |
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C23H20O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,24H,9,13H2,1H3 |
InChIキー |
ROAOATHOCPRUKG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
その他のCAS番号 |
1729-38-0 |
同義語 |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

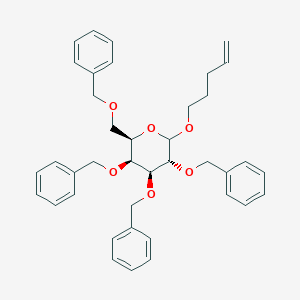
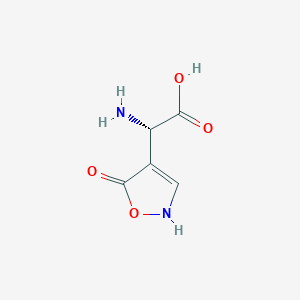
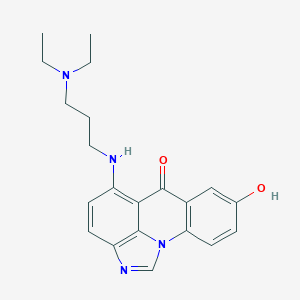
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
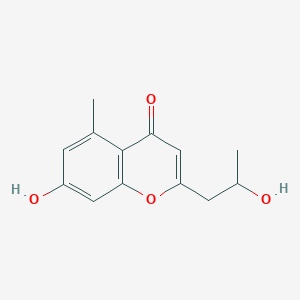
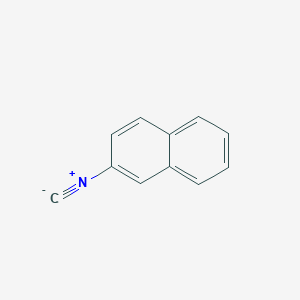

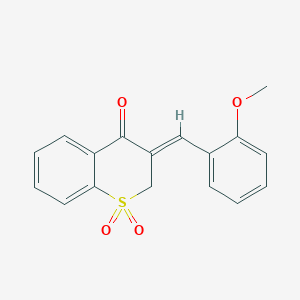

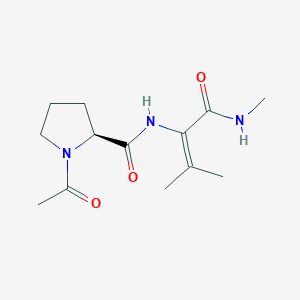
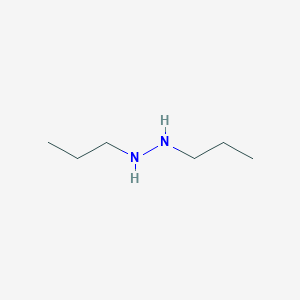
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

